2-Fluoro-4-nitrobenzoic acid
Overview
Description
2-Fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It is also known by other names such as 2-fluoro-4-nitrobenzenecarboxylic acid and 4-Carboxy-3-fluoronitrobenzene .
Synthesis Analysis
The synthesis of 2-Fluoro-4-nitrobenzoic acid can start from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-nitrobenzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
4-Fluoro-2-nitrobenzoic acid has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .Physical And Chemical Properties Analysis
2-Fluoro-4-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 167.0±23.7 °C . The index of refraction is 1.588 and the molar refractivity is 39.7±0.3 cm3 .Scientific Research Applications
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
- Summary of the Application : 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .
- Methods of Application or Experimental Procedures : The synthesis involves the nucleophilic aromatic substitution (S_NAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
- Results or Outcomes : The result of this reaction is the formation of dibenz[b,f]oxazepin-11(10H)-ones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFMFZFCKADEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307207 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzoic acid | |
CAS RN |
403-24-7 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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